TRPM8 Receptor Activation Potency: D-3263 Hydrochloride EC50 vs. WS-3
D-3263 hydrochloride activates human TRPM8 channels with an EC50 of 75 nM as determined by calcium flux assay using Calcium-5 dye in TRPM8-expressing cells [1]. In contrast, the alternative TRPM8 agonist WS-3 requires an EC50 of 3.7 μM (3,700 nM) to achieve comparable activation [2]. This represents an approximate 49.3-fold potency advantage for D-3263 hydrochloride over WS-3 under comparable in vitro conditions.
| Evidence Dimension | TRPM8 activation potency (EC50) |
|---|---|
| Target Compound Data | 75 nM (D-3263 hydrochloride) |
| Comparator Or Baseline | WS-3: 3.7 μM (3,700 nM) |
| Quantified Difference | 49.3-fold greater potency |
| Conditions | Human TRPM8-expressing cells; Calcium-5 dye fluorescence; EC50 determination via dose-response curve |
Why This Matters
Higher potency enables lower effective concentrations in experimental systems, reducing off-target effects and compound consumption costs in high-throughput or long-term studies.
- [1] Alomone Labs. D-3263 hydrochloride Product Datasheet. EC50 = 75 nM. Catalog #D-195. Accessed 2026. View Source
- [2] MedChemExpress. WS-3 (TRPM8 agonist) Product Datasheet. EC50 = 3.7 μM. Catalog #HY-B1173R. Accessed 2026. View Source
